![molecular formula C17H28O4 B14399038 4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 89615-54-3](/img/structure/B14399038.png)
4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
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Overview
Description
4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a synthetic compound featuring a hexahydro-2H-cyclopenta[b]furan-2,5-diol core substituted with a 3-hydroxydec-1-yn-1-yl chain. This structure shares a cyclopenta[b]furan-diol backbone common to prostaglandin analogs, which are often used in pharmaceuticals for their bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like alkyl halides. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alkenes, and substituted cyclopentafuran derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of cyclopenta[b]furan-diol derivatives with variable substituents. Below is a detailed comparison with analogs identified in the literature and commercial databases:
Structural Features and Functional Group Variations
Table 1: Key Structural and Molecular Comparisons
*Calculated based on structural data.
Key Comparative Insights
Alkyne vs. Alkene Substituents :
The target compound’s alkyne group (C≡C) confers distinct reactivity compared to alkenes (C=C) in analogs like Bimatoprost Impurity 15 . Alkynes may participate in click chemistry or exhibit greater stability under oxidative conditions.
Phenoxy groups (e.g., in CAS 209861-02-9) may mimic aromatic pharmacophores in drug candidates.
Chain Length and Branching :
The target’s linear decenyl chain contrasts with shorter or branched chains (e.g., octenyl in CAS 2418538-10-8 ). Longer chains may increase hydrophobicity, affecting membrane permeability.
Hydroxyl Positioning :
The 3-hydroxyl group in the target compound and analogs (e.g., Bimatoprost Impurity 15 ) is critical for hydrogen bonding, a key factor in biological activity.
Research Findings and Implications
- Therapeutic Potential: The cyclopenta[b]furan-diol core is shared with Bimatoprost, a glaucoma drug, implying possible ocular or anti-inflammatory uses .
- Metabolic Stability : Fluorinated analogs (e.g., CAS 209861-02-9 ) demonstrate how substituents can mitigate rapid degradation, a consideration for the target compound’s alkyne group.
- Synthetic Challenges : The alkyne’s reactivity may complicate synthesis, necessitating protective strategies similar to those used for halogenated derivatives .
Properties
CAS No. |
89615-54-3 |
---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-(3-hydroxydec-1-ynyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C17H28O4/c1-2-3-4-5-6-7-12(18)8-9-13-14-10-17(20)21-16(14)11-15(13)19/h12-20H,2-7,10-11H2,1H3 |
InChI Key |
DZVFJKUSRUAPKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C#CC1C2CC(OC2CC1O)O)O |
Origin of Product |
United States |
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